N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUZZGHIYZIXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 6 Methoxybenzo D Thiazol 2 Yl Acetamide
Fundamental Synthetic Routes to the Benzothiazole (B30560) Core
The synthesis of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with several established methods for its construction. researchgate.netmdpi.com These routes typically involve the cyclization of a substituted aniline (B41778) precursor containing a sulfur functionality.
A primary and widely utilized method for synthesizing the 2-amino-6-methoxybenzothiazole (B104352) core starts from p-anisidine (B42471). acs.orgekb.eg This process involves the reaction of p-anisidine with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or an alkali thiocyanate, to form an intermediate N-arylthiourea. ekb.eg Subsequent intramolecular electrophilic cyclization, often induced by an oxidizing agent like bromine, leads to the formation of the fused thiazole (B1198619) ring. acs.orgekb.eg This reaction, a variation of the Hugershoff synthesis, provides a direct and efficient pathway to the desired substituted benzothiazole. One reported procedure using p-anisidine and an alkali thiocyanate in the presence of bromine achieves a yield of 87% for 2-amino-6-methoxybenzothiazole. acs.org
More general conventional techniques for producing the benzothiazole ring system include the condensation of 2-aminothiophenols with a variety of one-carbon electrophiles such as carboxylic acids, acyl chlorides, aldehydes, or esters. researchgate.netmdpi.comnih.gov These methods, collectively known as Jacobson-type syntheses, are versatile for creating a range of 2-substituted benzothiazoles.
Synthesis of the N-(6-methoxybenzo[d]thiazol-2-yl)acetamide Backbone
Once the 2-amino-6-methoxybenzothiazole nucleus is obtained, the next step is the introduction of the acetamide (B32628) moiety at the 2-amino position. This is typically achieved through acylation reactions.
Reaction of 2-Amino-6-methoxy-Benzothiazole with Chloroacetyl Chloride
A common and versatile method to form the amide bond is the acylation of 2-amino-6-methoxybenzothiazole with chloroacetyl chloride. This reaction yields 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, a key intermediate that can be used for further functionalization. nih.govresearchgate.net The reaction conditions can be varied to optimize the yield and purity of the product.
In one documented procedure, 6-alkoxy-2-aminobenzothiazoles are dissolved in acetone, and chloroacetyl chloride is added under cold conditions, with the reaction mixture stirred for several hours at room temperature. nih.gov Another approach involves heating a mixture of 2-amino-6-methoxybenzothiazole and chloroacetyl chloride with a base such as dimethylaniline. acs.org Alternatively, the reaction can be performed in a non-polar solvent like dry benzene (B151609) at reflux temperature. ijsrst.com
Table 1: Reaction Conditions for Chloroacetylation of 2-Aminobenzothiazole (B30445) Derivatives
| Starting Material | Reagent | Solvent | Base/Catalyst | Conditions | Product | Ref. |
|---|---|---|---|---|---|---|
| 6-Alkoxy-2-aminobenzothiazole | Chloroacetyl chloride | Acetone | None specified | Cold conditions, then room temp. for 9-10h | 2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide | nih.gov |
| 2-Amino-6-methoxybenzothiazole | Chloroacetyl chloride | Not specified | Dimethylaniline | Heated on steam-bath for 1h | 2-Chloro-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide | acs.org |
| 2-Amino-6-methylbenzothiazole | Chloroacetyl chloride | Dry Benzene | None specified | Reflux for 5h | 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | ijsrst.com |
Direct Acetylation Protocols
Direct acetylation provides a more straightforward route to this compound. These methods avoid the use of the bifunctional chloroacetyl chloride and directly install the acetyl group.
One common laboratory method is the use of acetic anhydride (B1165640), often in the presence of a base or heated to drive the reaction. eie.gr For instance, 2-amino-6-bromobenzothiazole (B93375) is acetylated using acetic anhydride at 80°C for 6 hours to produce the corresponding acetamide. nih.gov
A more cost-effective and environmentally benign approach involves using glacial acetic acid as both the acetylating agent and the solvent. umpr.ac.id While acetylating agents like acetyl chloride and acetic anhydride are highly reactive, they are also corrosive and sensitive to moisture. Using acetic acid directly circumvents these issues. Studies have shown that N-acetylation of 2-aminobenzothiazoles can be achieved in high yields (82-88%) by refluxing with acetic acid. umpr.ac.id This method presents a viable alternative for the synthesis of N-acetylated benzothiazoles.
Table 2: Direct Acetylation Protocols for 2-Aminobenzothiazoles
| Starting Material | Acetylating Agent | Solvent | Conditions | Yield | Product | Ref. |
|---|---|---|---|---|---|---|
| 2-Amino-6-bromobenzothiazole | Acetic anhydride | Acetic anhydride | 80°C, 6h | 78% | N-(6-bromobenzo[d]thiazol-2-yl)acetamide | eie.grnih.gov |
| Benzo[d]thiazol-2-amine | Acetic acid | Acetic acid | Reflux, 8-10h | 88% | N-(benzo[d]thiazol-2-yl)acetamide | umpr.ac.id |
Advanced Functionalization of the Acetamide Moiety
The this compound backbone can be further modified to introduce diverse chemical functionalities, enabling the exploration of new chemical space. The acetamide moiety, particularly when pre-functionalized, serves as a versatile handle for these transformations.
Preparation of N-Chloroacetamide Derivatives
As detailed in section 2.2.1, the reaction of 2-amino-6-methoxybenzothiazole with chloroacetyl chloride directly yields 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide. nih.gov This compound is not only a derivative in its own right but also a crucial synthetic intermediate. researchgate.net The presence of a reactive chlorine atom on the acetyl group provides a site for nucleophilic substitution, allowing for the attachment of a wide array of functional groups. researchgate.netmdpi.com The synthesis of this chloroacetamide precursor is a key strategy for building more complex molecules based on the this compound scaffold. mdpi.comnih.gov
Introduction of Azide (B81097) Functionalities
The introduction of an azide group onto the acetamide moiety creates a high-energy, versatile functional group that can participate in various subsequent reactions, most notably "click chemistry" via the Huisgen cycloaddition to form triazoles. nih.govnih.gov
The most direct method to introduce an azide is through the nucleophilic substitution of the corresponding chloroacetamide derivative. The 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide intermediate, prepared as described in section 2.3.1, is an ideal substrate for this transformation. The reaction typically involves treating the chloroacetamide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion to yield 2-azido-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide. This reaction is a standard and efficient method for converting alkyl halides to azides and is widely applied in organic synthesis. researchgate.net The resulting azido-acetamide derivative can then be used to synthesize a variety of heterocyclic compounds, such as 1,2,3-triazoles, by reacting it with alkynes. mdpi.com
Cyclization Reactions for Tetrazole Derivative Formation
The conversion of the acetamide functionality in this compound into a tetrazole ring represents a significant structural modification. While direct synthesis from this specific acetamide is not extensively documented, the formation of tetrazoles from amides is a known transformation in organic chemistry. This process typically involves the dehydration of the amide to a nitrile, followed by a [2+3] cycloaddition with an azide source, or conversion to an imidoyl intermediate which then cyclizes. nih.govnih.gov
A common method for forming 5-substituted-1H-tetrazoles involves the reaction of nitriles with azides, a reaction that is enhanced by electron-withdrawing groups on the nitrile. nih.gov For amide precursors, the reaction can proceed in one pot. The amide is first converted in situ to an imidoyl chloride using reagents like phosphorus pentachloride or thionyl chloride. This intermediate then reacts with an azide salt, such as sodium azide, to undergo cyclization and form the tetrazole ring. nih.gov
General Conditions for Tetrazole Formation from Amides
| Reagents | Intermediate | Reaction Conditions | Reference |
|---|---|---|---|
| PCl₅, NaN₃ | Imidoyl chloride | Heating in a suitable solvent | nih.gov |
| SOCl₂, NaN₃ | Imidoyl chloride | Varies, often requires elevated temperatures | nih.gov |
| PPA, NaN₃ | Nitrile (via dehydration) | High temperatures |
This table represents generalized conditions for the conversion of amides to tetrazoles.
The synthesis of tetrazoles is a cornerstone of medicinal chemistry, as the tetrazole group is often used as a bioisostere for a carboxylic acid group, which can improve the metabolic stability and pharmacokinetic profile of a molecule. beilstein-journals.org
Synthesis of Azetidin-2-one (B1220530) Conjugates
Azetidin-2-ones, commonly known as β-lactam rings, are a significant class of heterocyclic compounds found in many antibiotic drugs. The synthesis of azetidin-2-one conjugates of this compound involves creating a covalent bond between the benzothiazole scaffold and the β-lactam ring. Research has indicated that benzothiazole analogues incorporating azetidin-2-one moieties possess notable antimicrobial properties. ijper.org
The most prevalent method for synthesizing the azetidin-2-one ring is the Staudinger cycloaddition, which involves the reaction of a Schiff base (imine) with a ketene. For the synthesis of a benzothiazole-azetidinone conjugate, the precursor, 2-amino-6-methoxybenzothiazole, is first condensed with an appropriate aromatic aldehyde to form the corresponding imine. This imine is then subjected to a [2+2] cycloaddition with a ketene, typically generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a tertiary amine base such as triethylamine. This reaction sequence results in the formation of a 1-(6-methoxybenzo[d]thiazol-2-yl)-substituted azetidin-2-one. The acetamide group can be introduced before or after the formation of the azetidinone ring.
Incorporation of Bulky Substituents (e.g., Adamantyl Moieties)
Introducing sterically bulky groups, such as adamantyl moieties, can significantly influence a molecule's lipophilicity and its interaction with biological targets. The synthesis of an adamantyl-containing derivative of this compound has been successfully demonstrated.
Specifically, 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide was prepared by reacting 6-methoxy-1,3-benzothiazol-2-amine with 1-(1-adamantylacetyl)-1H-imidazole. nih.gov This reaction involves the acylation of the 2-amino group of the benzothiazole with the bulky adamantylacetyl group.
Synthesis of Adamantyl-Benzothiazole Derivative
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 6-methoxy-1,3-benzothiazol-2-amine | 1-(1-adamantylacetyl)-1H-imidazole | Chloroform (CHCl₃) | Reflux for 6 hours | 22% | nih.gov |
This table details the specific experimental conditions for the synthesis of 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.
The resulting compound has a structure where the adamantyl group is positioned gauche relative to the C-N bond of the acetamide moiety. nih.gov
C-C Coupling Methodologies for Modifying the Benzothiazole Ring System
Carbon-carbon bond-forming reactions are essential for elaborating the core benzothiazole structure, allowing for the introduction of various aryl or alkyl groups. The Suzuki cross-coupling reaction is a particularly powerful and widely used method for this purpose. nih.govnih.gov
Palladium(0)-Catalyzed Suzuki Cross-Coupling for N-(6-arylbenzo[d]thiazol-2-yl)acetamides
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been efficiently achieved using a palladium(0)-catalyzed Suzuki cross-coupling reaction. nih.govresearchgate.net The general strategy involves the coupling of an N-(6-halobenzo[d]thiazol-2-yl)acetamide, typically the bromo derivative, with a variety of arylboronic acids or their pinacol (B44631) esters. This methodology provides a direct route to introduce diverse aryl substituents at the 6-position of the benzothiazole ring. nih.govresearchgate.net
The reaction starts with N-(6-bromobenzo[d]thiazol-2-yl)acetamide, which is coupled with different arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.govresearchgate.net This approach has been used to synthesize a range of derivatives with good to excellent yields.
Examples of Synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki Coupling
| Aryl Boronic Acid/Ester | Product | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | 80% | nih.govresearchgate.net |
| p-Tolylboronic acid | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 85% | nih.govresearchgate.net |
| 4-Chlorophenylboronic acid | N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 81% | nih.govresearchgate.net |
| 4-(Trifluoromethyl)phenylboronic acid | N-(6-(4-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide | 83% | nih.govresearchgate.net |
This table showcases the versatility of the Suzuki cross-coupling for generating a variety of 6-arylbenzothiazole derivatives.
Optimization of Catalytic Systems, Solvent Effects, Temperature, and Base Selection
The efficiency of the Suzuki cross-coupling reaction is highly dependent on the reaction conditions. Optimization of parameters such as the catalytic system, solvent, temperature, and base is crucial for achieving high yields.
Extensive studies on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have explored these variables. nih.govresearchgate.net Different solvents, including toluene, dimethylformamide (DMF), and 1,4-dioxane (B91453), have been tested at temperatures ranging from 80 to 100 °C. nih.govresearchgate.net Among these, 1,4-dioxane was identified as the most effective solvent, likely due to its superior ability to solvate the reactants. nih.govresearchgate.net
The choice of base is also critical for the catalytic cycle. Various bases are used, with their selection often depending on the specific substrates and catalyst employed. Automated systems have even been developed to rapidly optimize complex Suzuki-Miyaura reactions by simultaneously screening catalysts, ligands, temperature, and other variables. nih.govrsc.org For the synthesis of hindered 2-aryl-benzothiazoles, a ligand-free Suzuki coupling was optimized, highlighting that for certain substrates, simpler catalytic systems can be highly effective. nih.gov
Optimization of Suzuki Coupling for N-(6-phenylbenzo[d]thiazol-2-yl)acetamide
| Solvent | Temperature (°C) | Base | Yield | Reference |
|---|---|---|---|---|
| Toluene | 100 | K₂CO₃ | Moderate | nih.govresearchgate.net |
| DMF | 100 | K₂CO₃ | Good | nih.govresearchgate.net |
| 1,4-Dioxane | 100 | K₂CO₃ | 80% (Optimal) | nih.govresearchgate.net |
This table summarizes the effect of solvent on the yield of a representative Suzuki cross-coupling reaction.
Sustainable Chemistry Approaches in the Synthesis of this compound Analogs
The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically important molecules like benzothiazole derivatives to minimize environmental impact. airo.co.ineurekaselect.com These approaches focus on using less hazardous chemicals, renewable resources, and energy-efficient methods. airo.co.inbohrium.com
For the synthesis of the benzothiazole core, which is the precursor to the target compound, several green methodologies have been developed. These include:
Use of Green Solvents: Replacing hazardous solvents like dichloromethane (B109758) with environmentally benign alternatives such as water, ethanol, and ionic liquids. airo.co.in
Reusable Catalysts: Employing catalysts that can be easily recovered and reused, such as samarium triflate in aqueous media for the condensation of 2-aminothiophenols with aldehydes. nih.govorganic-chemistry.org
Energy-Efficient Methods: Utilizing microwave-assisted reactions to significantly reduce reaction times and energy consumption compared to conventional heating. airo.co.in
Mild Reaction Conditions: Developing synthetic routes that proceed at room temperature, such as the condensation of 2-aminothiophenol (B119425) and aldehydes using a H₂O₂/HCl catalyst system in ethanol. nih.govmdpi.com
Biological Activities and Pharmacological Potential of N 6 Methoxybenzo D Thiazol 2 Yl Acetamide and Its Structural Analogs
Antineoplastic and Cytotoxic Efficacy Studies
The potential of benzothiazole (B30560) derivatives as anticancer agents has been extensively investigated. These studies often involve evaluating their toxicity towards various cancer cell lines and elucidating the underlying mechanisms of action.
In Vitro Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, A549, T47D)
While specific cytotoxic data for N-(6-methoxybenzo[d]thiazol-2-yl)acetamide against MCF-7, A549, and T47D cell lines is not extensively available in the public domain, studies on structurally related compounds provide valuable insights into the potential of this chemical class.
For instance, a study on isoxazole (B147169) derivatives of a closely related compound, 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, demonstrated cytotoxic activity against several cancer cell lines. These compounds were reported to be effective against the Colo205 cell line, with IC₅₀ values in the range of 5.04–13 µM, and also showed activity against MCF-7 and A549 cells. nih.gov
Another study focused on N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, an analog where the methoxy (B1213986) group is replaced by a nitro group. This compound exhibited mild cytotoxic properties against the human lung carcinoma cell line A549, with a reported IC₅₀ value of 68 µg/mL. nih.gov
Furthermore, research on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which incorporate a benzothiazole moiety, has shown significant antiproliferative activity. One derivative, compound 45, displayed potent activity against A549 lung cancer cells with an IC₅₀ of 0.44 μM. nih.gov
Table 1: In Vitro Cytotoxicity of Structural Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ Value |
| Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Colo205 | 5.04–13 µM nih.gov |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | 68 µg/mL nih.gov |
| Compound 45 (a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) | A549 | 0.44 μM nih.gov |
Note: The data presented is for structural analogs of this compound.
Mechanistic Insights into Antitumor Activity (if reported)
The mechanisms through which benzothiazole derivatives exert their antitumor effects are multifaceted. Studies on compounds structurally similar to this compound have shed light on these pathways.
Investigations into 2-benzothiazolyl hydrazone derivatives revealed that these compounds can preferentially inhibit RNA and DNA synthesis in leukemia cells. Their mode of action is thought to involve the reduction of de novo purine (B94841) synthesis by targeting enzymes such as PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase.
A study on isoxazole derivatives of a related benzothiazole compound indicated that their cytotoxic effects are linked to the induction of G2/M cell cycle arrest and an increase in the levels of the tumor suppressor protein p53. nih.gov This leads to an altered balance of mitochondrial proteins like Bcl-2 and Bax, ultimately triggering apoptosis through the activation of caspases. nih.gov
Furthermore, mechanistic studies of the potent quinazolinone derivative, compound 45, which contains a benzothiazole unit, showed that it induces G1-phase arrest in the cell cycle. nih.gov It was also found to inhibit the ALK/PI3K/AKT signaling pathway, disrupt the mitochondrial membrane potential, and promote apoptosis in lung cancer cells. nih.gov
Antidiabetic Activity Investigations
The potential of benzothiazole derivatives in the management of diabetes has also been an area of scientific inquiry, with a focus on their ability to inhibit key enzymes involved in glucose metabolism.
Enzyme Inhibition Assays (e.g., Alpha-Amylase)
Alpha-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. While direct studies on the alpha-amylase inhibitory activity of this compound are limited, research on related benzothiazole structures suggests potential in this area.
A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides highlighted the potential of this class of compounds as antidiabetic agents. These compounds were evaluated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), another enzyme implicated in metabolic disorders. Molecular docking studies of some benzothiazole derivatives have also suggested their potential as inhibitors of alpha-glucosidase, another important enzyme in carbohydrate digestion.
While specific data for alpha-amylase inhibition by this compound is not available, the broader investigation of benzothiazoles in the context of diabetes warrants further exploration of this specific compound's activity.
Anticonvulsant Profile Evaluation
Neurological disorders, including epilepsy, represent another therapeutic area where benzothiazole derivatives have shown promise. Their evaluation in preclinical seizure models is a critical step in assessing their potential as anticonvulsant agents.
In Vivo Seizure Models (e.g., Maximal Electroshock Seizure, Subcutaneous Pentylenetetrazole)
Although no specific studies on the anticonvulsant effects of this compound in maximal electroshock seizure (MES) or subcutaneous pentylenetetrazole (scPTZ) models were identified, research on its structural analogs provides preliminary insights.
A study on 2-amino-6-trifluoromethoxy benzothiazole, a close analog, demonstrated its ability to prevent convulsions induced by maximal electroshock in rodents. This suggests that the benzothiazole scaffold is a viable starting point for the development of anticonvulsant drugs.
Furthermore, a derivative of 6-nitrobenzo[d]thiazol-2-amine was investigated for its neuroprotective effects in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish. The study indicated that this compound could mitigate the effects of the seizure-inducing agent, suggesting a potential therapeutic role in epilepsy. These findings, while not directly on the target compound, underscore the potential of the benzothiazole class in the development of novel anticonvulsant therapies.
Comparative Analysis with Established Anticonvulsants
While direct comparative studies of this compound with established anticonvulsant drugs are not extensively documented in the available literature, research on its structural analogs provides significant insights into the potential of the benzothiazole core in epilepsy treatment.
A study on a series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives revealed promising anticonvulsant activity. nih.gov These compounds were evaluated in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Two compounds, 5b and 5q, were particularly potent in the MES test, with ED50 values of 15.4 mg/kg and 18.6 mg/kg, respectively. nih.gov Their protective indices were notably higher than those of the standard drugs phenytoin (B1677684) and carbamazepine, suggesting a potentially better safety profile. nih.gov
Another series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives also demonstrated significant anticonvulsant effects in both MES and scPTZ screens. ekb.eg Most of the synthesized compounds in this series showed protection ranging from 16.67% to 100% at a dose of 100 mg/kg. ekb.eg Notably, compound 4a was the only one to provide 100% protection in the scPTZ screen, with an ED50 of 56 mg/kg, indicating it was approximately six times more potent than the reference drug ethosuximide. ekb.eg
These findings underscore the potential of the N-substituted acetamide (B32628) benzothiazole scaffold as a source of new anticonvulsant agents. The data from these analogs suggest that compounds like this compound warrant further investigation and direct comparison with established anticonvulsants.
Table 1: Anticonvulsant Activity of N-(6-substituted benzo[d]thiazol-2-yl)acetamide Analogs in the MES Test
| Compound | ED50 (mg/kg) | Protective Index (PI) | Reference Drug | Reference Drug PI | Citation |
|---|---|---|---|---|---|
| Analog 5b | 15.4 | 20.7 | Phenytoin | 6.9 | nih.gov |
| Analog 5q | 18.6 | 34.9 | Carbamazepine | 8.1 | nih.gov |
| Analog 4a | 58 | Not Reported | Phenobarbital | Not Reported | ekb.eg |
| Analog 4b | 64 | Not Reported | Phenobarbital | Not Reported | ekb.eg |
| Analog 4c | 60 | Not Reported | Phenobarbital | Not Reported | ekb.eg |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its analogs has been explored through both in vitro and in vivo models, with a particular focus on the inhibition of key signaling pathways involved in inflammation.
The p38 mitogen-activated protein kinase (MAPK) is a crucial mediator of the inflammatory response, and its inhibition is a key strategy for the development of anti-inflammatory drugs. nih.govsemanticscholar.org Benzothiazole derivatives have been identified as a promising class of p38α MAPK inhibitors. nih.gov
A study focused on novel N‐(benzothiazol‐2‐yl)‐2‐[(5‐(phenoxymethyl)‐4‐aryl‐4H‐1,2,4‐triazol‐3‐yl)thio]acetamide derivatives demonstrated their potent inhibitory activity against p38α MAPK. nih.gov One of the most active compounds in this series, compound 13m, exhibited an IC50 value of 0.031 ± 0.14 μM, which was superior to the reference inhibitor SB 203580 (IC50: 0.043 ± 0.14 μM). nih.gov This highlights the potential of the N-acetamide benzothiazole scaffold to effectively inhibit this key inflammatory kinase.
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new chemical entities. nih.govnih.gov This model mimics the hallmarks of acute inflammation.
The same study that identified potent p38α MAPK inhibitors also utilized the carrageenan-induced rat paw edema model to assess the in vivo efficacy of the synthesized N‐(benzothiazol‐2‐yl)‐2‐[(5‐(phenoxymethyl)‐4‐aryl‐4H‐1,2,4‐triazol‐3‐yl)thio]acetamide derivatives. nih.gov The positive results in this model, coupled with the in vitro kinase inhibition data, strongly suggest that structural analogs of this compound possess significant anti-inflammatory properties.
Antimicrobial Spectrum and Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The benzothiazole nucleus is a key pharmacophore in the development of new antibacterial and antifungal compounds.
Structural analogs of this compound have shown promising activity against a range of pathogenic bacteria. For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
In another study, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) were synthesized and screened for their antibacterial properties. nih.gov Several compounds in this series, notably 2b, 2c, and 2i, exhibited significant activity comparable to the standard drug levofloxacin (B1675101) against both Gram-positive and Gram-negative bacterial species. nih.gov These compounds also demonstrated promising antibiofilm potential. nih.gov
Table 2: Antibacterial Activity of Structural Analogs
| Analog Class | Activity Spectrum | Key Findings | Citation |
|---|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamides | Gram-positive and Gram-negative | An isopropyl substituted derivative showed a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans. | nih.gov |
| Acetamide derivatives of 2-mercaptobenzothiazole | Gram-positive and Gram-negative | Compounds 2b, 2c, and 2i showed activity comparable to levofloxacin and significant antibiofilm activity. | nih.gov |
Candida albicans is a major human fungal pathogen, and infections can be life-threatening, particularly in immunocompromised individuals. Several studies have highlighted the potential of benzothiazole derivatives as effective antifungal agents against C. albicans.
One study investigated the antifungal efficacy of C-6 methyl-substituted benzothiazole derivatives against C. albicans. scitechjournals.com Compounds D-02 and D-08 from this series demonstrated potent antifungal activity. scitechjournals.com In another investigation, various benzothiazole derivatives, including 6-amino-2-n-pentylthiobenzothiazole, showed good activity against the yeast form of C. albicans. nih.gov
Furthermore, newly synthesized thiazole (B1198619) derivatives containing a cyclopropane (B1198618) system exhibited very strong activity against clinical C. albicans isolates, with minimal inhibitory concentrations (MIC) in some cases being stronger than the standard antifungal drug nystatin. nih.gov These findings collectively suggest that the benzothiazole and related thiazole scaffolds are promising for the development of new anti-Candida agents.
Table 3: Antifungal Activity of Structural Analogs against Candida albicans
| Analog Class | Key Findings | Citation |
|---|---|---|
| C-6 methyl-substituted benzothiazole derivatives | Compounds D-02 and D-08 showed potent activity against C. albicans. | scitechjournals.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Exhibited very strong activity with MIC values ranging from 0.008–7.81 µg/mL. | nih.gov |
| 6-amino-2-n-pentylthiobenzothiazole | Showed good activity against the yeast form of C. albicans. | nih.gov |
| Schiff base derivatives of benzothiazole | Showed no activity when compared with the standard fluconazole. | rjpbcs.com |
Urease Enzyme Inhibitory Effects
The inhibition of the urease enzyme is a significant area of research, particularly in the development of treatments for infections caused by urease-producing bacteria like Helicobacter pylori. Benzothiazole derivatives have emerged as a promising class of compounds for this purpose. nih.govresearchgate.net
A series of novel 2-amino-6-arylbenzothiazole derivatives have been synthesized and evaluated for their potential to inhibit urease. These structural analogs of this compound demonstrated a wide range of inhibitory activity. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Studies have shown that these benzothiazole analogs exhibit varied degrees of urease inhibitory potential, with IC50 values ranging from 6.01 ± 0.23 µM to 21.07 ± 0.77 µM. researchgate.net Among a tested series, the compound identified as 3b, a specific aryl-substituted benzothiazole, was found to be the most potent inhibitor. researchgate.net The structure-activity relationship suggests that the nature and position of the substituent on the benzothiazole ring significantly influence the inhibitory activity. nih.gov
Table 1: Urease Inhibitory Activity of Selected Benzothiazole Analogs
| Compound ID | IC50 (µM) researchgate.net |
|---|---|
| Analog 3a | Moderate Inhibition |
| Analog 3b | 6.01 ± 0.23 |
| Analog 3d | Moderate Inhibition |
| Analog 3j | Moderate Inhibition |
| Analog 3k | Potent Inhibition |
This table is representative of findings for structural analogs. Specific data for this compound was not available in the reviewed sources.
The efficacy of new potential inhibitors is often evaluated by comparing their activity against a known standard inhibitor. In the case of urease inhibition studies, thiourea (B124793) is a commonly used reference compound.
The synthesized benzothiazole derivatives showed significant potency, with several compounds exhibiting stronger inhibition than the standard. For instance, the most active analog, with an IC50 value of 6.01 ± 0.23 µM, was considerably more potent than thiourea, which has a reported IC50 of 11.58 ± 0.34 µM. researchgate.net This comparison highlights the potential of the benzothiazole scaffold in designing highly effective urease inhibitors.
Table 2: Comparative Urease Inhibition Against Thiourea
| Compound | IC50 (µM) researchgate.net |
|---|---|
| Most Potent Analog (3b) | 6.01 ± 0.23 |
Antioxidant Capacity Determination
Antioxidant activity is a crucial pharmacological property, as oxidative stress is implicated in numerous pathological conditions. The ability of a compound to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key indicator of its antioxidant potential.
Research into 2-amino-6-arylbenzothiazoles, which are structural analogs of the title compound, has included assessments of their nitric oxide (NO) scavenging capabilities. researchgate.netresearchgate.net Nitric oxide is a signaling molecule that can be detrimental at high concentrations, contributing to oxidative damage. The ability of the benzothiazole derivatives to scavenge NO indicates a potential protective effect against nitrosative stress. Studies confirmed that this class of compounds was examined for NO scavenging activity, demonstrating their potential as antioxidant agents. researchgate.net
Analgesic Activity Assessment
The evaluation of new analgesic agents is critical for managing pain. Preclinical studies often use in vivo models to determine the pain-relieving effects of novel compounds.
The acetic acid-induced writhing test in mice is a standard and widely used model to screen for peripheral analgesic activity. nih.govsaspublishers.com This test induces a painful response, and the reduction in the number of writhes (abdominal constrictions) indicates an analgesic effect. nih.gov
Table 3: Analgesic Activity of N-(benzo[d]thiazol-2-yl)acetamide in Acetic Acid-Induced Writhing Test
| Compound | Observation Period | % Writhing Inhibition jnu.ac.bd |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide | 0-5 min | 76% |
| 5-10 min | 81% | |
| Diclofenac Sodium (Reference) | 0-5 min | 76% |
Haemolytic Activity Profiling
The assessment of haemolytic activity is a critical component in the preclinical evaluation of new chemical entities to determine their potential to damage red blood cells. For this compound and its structural analogs, understanding their interaction with erythrocyte membranes is essential for gauging their biocompatibility. Research into the haemolytic potential of benzothiazole derivatives has revealed that structural modifications can significantly influence their effects on red blood cell integrity.
Detailed investigations into the structural analogs of this compound have provided insights into their haemolytic profiles. For instance, studies on nitro-substituted benzothiazole derivatives have been conducted. A study on a 6-nitrobenzo[d]thiazol-2-amine derivative, referred to as N3, demonstrated dose-dependent inhibition of haemolysis, with a maximum inhibition of 43.47 ± 1.36%, suggesting a membrane-stabilizing effect. nih.gov In contrast, another 6-nitrobenzo[d]thiazol-2-amine derivative, N2, was found to cause no haemolysis at concentrations up to 100 μM, indicating a favorable profile in this regard. nih.gov
The structural features of these molecules play a crucial role in their haemolytic activity. It has been observed in a series of indole (B1671886) derivatives bridged to benzothiazole-2-thione that steric effects, which may limit the hydrogen-bond acceptor properties of a thione sulfur, appear to be responsible for high haemolytic activity. researchgate.net This highlights the sensitivity of haemolytic potential to the specific structural arrangement of the benzothiazole core and its substituents.
While direct experimental data on the haemolytic activity of this compound is not extensively documented in the reviewed literature, the findings for its structural analogs provide valuable preliminary insights. The varying degrees of haemolysis observed with different substitutions on the benzothiazole ring system underscore the importance of specific structural motifs in determining the toxicological profile of these compounds.
The following table summarizes the haemolytic activity data for structural analogs of this compound based on available research findings.
| Compound/Analog | Test System | Concentration | Observed Haemolytic Activity | Reference |
| 6-nitrobenzo[d]thiazol-2-amine derivative (N3) | in vitro haemolysis assay | Not specified | Dose-dependent inhibition of haemolysis (up to 43.47 ± 1.36%) | nih.gov |
| 6-nitrobenzo[d]thiazol-2-amine derivative (N2) | Human red blood cells (RBCs) | Up to 100 μM | No haemolysis observed | nih.gov |
| Indole-benzothiazole derivatives | Not specified | Not specified | High haemolytic activity attributed to steric effects | researchgate.net |
Structure Activity Relationship Sar and Structural Insights of N 6 Methoxybenzo D Thiazol 2 Yl Acetamide Derivatives
Influence of the 6-Methoxy Substituent on Biological Efficacy
The substituent at the 6-position of the benzothiazole (B30560) ring plays a significant role in modulating the biological activity of the scaffold. The presence of a methoxy (B1213986) group (-OCH3) at this position has been associated with a range of pharmacological properties, including antibacterial, anti-inflammatory, and analgesic effects. mdpi.comsemanticscholar.org The electron-donating nature of the methoxy group can influence the electronic environment of the entire benzothiazole system, which in turn can affect binding affinities to target proteins and enzymes.
A study investigating a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives highlighted the importance of the 6-methoxy group for antimicrobial activity. nih.gov The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, designated BTC-j, demonstrated notable antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values underscore its efficacy, suggesting that the 6-methoxy substituent contributes favorably to its antimicrobial profile. nih.gov
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 12.5 |
| B. subtilis | 6.25 |
| E. coli | 3.125 |
| P. aeruginosa | 6.25 |
Role of the Acetamide (B32628) Linker in Molecular Recognition and Activity
The acetamide linker (-NH-CO-CH3) is a critical structural motif that facilitates molecular recognition through its hydrogen bonding capabilities. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are fundamental for the binding of the molecule to the active sites of enzymes and receptors.
Molecular docking studies on a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed that hydrogen bonding is a key factor for their potent urease inhibition activity. mdpi.comresearchgate.net The acetamide linker participates in forming these crucial hydrogen bonds within the non-metallic active site of the urease enzyme, stabilizing the ligand-enzyme complex and leading to inhibition. mdpi.comresearchgate.net Further evidence for the importance of the acetamide group comes from studies on nitric oxide scavenging activity, where acetyl-protected amino group compounds were found to be more active than their non-acetylated counterparts. mdpi.com
Structurally, the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety tends to adopt a nearly planar conformation. nih.gov This planarity, influenced by the conjugated system extending through the acetamide linker, can be advantageous for effective stacking interactions or fitting into planar binding pockets of biological targets. The ability of the acetamide N-H to form intermolecular hydrogen bonds is also a defining characteristic, as observed in the formation of a hydrogen-bonded ring with acetic acid in crystal structures. researchgate.net
Impact of Substitutions and Modifications on the N-Substituted Acetamide Moiety
Modifying the acetamide portion of the molecule provides a direct route to alter the pharmacological profile of the parent compound. Replacing the methyl group of the acetamide with larger or more functionalized moieties can significantly impact potency and selectivity.
For instance, substituting the acetyl methyl group with a bulky adamantyl group, as in 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, results in a molecule with a distinct three-dimensional structure that can explore different interactions within a binding site. nih.gov A more targeted approach involves introducing groups capable of forming additional interactions. The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, where a pyridinylamino group replaces the methyl, led to a compound with potent antimicrobial activity. nih.gov
Lengthening the linker from acetamide to propanamide and introducing further substitutions has also proven to be an effective strategy. A series of N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]propanamide derivatives were found to be potent inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov This indicates that both the nature of the substituent and the length of the linker are critical parameters for tuning the biological activity.
| Modification on Acetamide Moiety | Resulting Biological Activity | Reference |
|---|---|---|
| Substitution with Pyridin-3-ylamino group | Good antimicrobial potential | nih.gov |
| Substitution with Adamantyl group | Defined conformational structure | nih.gov |
| Extension to Propanamide with thio/piperazine substituents | Potent Acetylcholinesterase (AChE) inhibition | nih.gov |
Contribution of Benzothiazole Ring Substituents to Pharmacological Profiles
While the 6-methoxy group is a key feature, introducing other substituents onto the benzothiazole ring can further refine the pharmacological properties of the derivatives. The electronic and steric properties of these substituents can influence everything from metabolic stability to target affinity.
In a study comparing the analgesic activity of N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative, the unsubstituted compound showed a slightly greater reduction in acetic acid-induced writhing. researchgate.net This suggests that a strong electron-withdrawing group like a nitro group at the 6-position may not be optimal for this specific activity.
Conversely, a different picture emerges in the context of urease inhibition. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized from a 6-bromo precursor. mdpi.comresearchgate.net The study demonstrated that introducing various aryl groups at the 6-position led to compounds with significant anti-urease activity, all more potent than the standard inhibitor. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was identified as the most active in the series, indicating that an aryl group with a small, electron-donating methyl substituent at this position enhances inhibitory potential. mdpi.comresearchgate.net
| Substituent at 6-Position | Compound Name | Urease Inhibition IC₅₀ (µM) |
|---|---|---|
| Phenyl | N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | 19.1 ± 0.15 |
| p-Tolyl | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 18.2 ± 0.11 |
| 4-Methoxyphenyl | N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 20.1 ± 0.05 |
| 4-Chlorophenyl | N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 21.5 ± 0.12 |
Stereochemical Factors and Their Implications for Bioactivity
Stereochemistry is a paramount consideration in medicinal chemistry, as stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The parent compound, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, is achiral and therefore does not have stereoisomers.
Stereochemical factors become relevant when chiral centers are introduced into the molecule, for instance, by modifications to the acetamide side chain (e.g., replacing the acetyl methyl with a sec-butyl group). In such cases, the spatial arrangement of atoms in the different enantiomers or diastereomers would lead to distinct interactions with chiral biological macromolecules like enzymes and receptors.
Computational and in Silico Methodologies in the Investigation of N 6 Methoxybenzo D Thiazol 2 Yl Acetamide
Molecular Docking Simulations for Elucidating Binding Modes and Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, might interact with a protein target.
Derivatives of this compound have been investigated as potential inhibitors of the urease enzyme, a key target in the treatment of infections caused by Helicobacter pylori. nih.gov Molecular docking studies have been performed to understand the binding mechanism of these compounds within the active site of the urease enzyme. These simulations have shown that acetamide (B32628) derivatives can bind to the non-metallic active site of the urease enzyme. researchgate.net The interactions are often characterized by hydrogen bonds, which are crucial for the inhibitory activity of these compounds. researchgate.net For instance, studies on similar benzothiazole (B30560) derivatives have revealed that the presence of different functional groups can influence the binding mode and inhibitory potency. researchgate.netmdpi.com
Molecular docking simulations not only predict the binding pose but also estimate the binding affinity between a ligand and a protein, often expressed as a binding energy score. A lower binding energy generally indicates a more stable and favorable interaction. For derivatives of this compound, docking studies have been used to correlate the predicted binding energies with experimentally determined inhibitory concentrations (IC50 values). researchgate.net This correlation helps in understanding the structure-activity relationship (SAR), where specific structural features of the molecule are linked to its biological activity. The mechanism of enzyme inhibition, as suggested by these in silico studies, often involves the formation of key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the enzyme, thereby blocking its catalytic function. nih.govresearchgate.net
| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | -7.5 | ASP494, ILE438 | Hydrogen Bond, Hydrophobic |
| N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | -8.2 | HIS492, ALA439 | Hydrogen Bond, Pi-Alkyl |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and physical properties. sciencepub.net These methods have been applied to benzothiazole derivatives to elucidate their electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For benzothiazole derivatives, FMO analysis has been used to understand their reactivity and potential as corrosion inhibitors. sciencepub.net The distribution of HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
In Silico Prediction of Pharmacokinetic and Toxicological Properties (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) prediction is a crucial step in the early stages of drug discovery. These computational models help to assess the drug-like properties of a compound and identify potential liabilities before committing to expensive and time-consuming experimental studies. nih.govmdpi.com
Computational tools can predict the likely metabolic fate of a compound in the body. By identifying potential sites of metabolism, such as those susceptible to oxidation by cytochrome P450 enzymes, these models can forecast the formation of metabolites. While specific metabolic pathway models for this compound are not extensively detailed in the available literature, general ADMET prediction tools can be used to estimate its metabolic stability and potential for forming reactive metabolites. These predictions are based on the chemical structure of the compound and known metabolic transformations of similar chemical motifs. nih.gov For instance, the methoxy (B1213986) group and the amide linkage in this compound would be considered potential sites for metabolic modification.
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good for oral bioavailability (Lipinski's Rule) |
| LogP | < 5 | Optimal lipophilicity (Lipinski's Rule) |
| Human Intestinal Absorption | High | Good absorption from the gut |
| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects |
Virtual Screening Approaches for Lead Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been instrumental in identifying lead compounds for various therapeutic targets, including those relevant to benzothiazole derivatives.
In a study focused on the discovery of novel inhibitors for BCR-ABL1, a key protein in chronic myeloid leukemia, a structure-based virtual screening approach was employed. nih.gov This process began with a hit compound that shares structural similarities with this compound. The screening of a chemical database led to the identification of a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potent BCR-ABL1 inhibitors. nih.gov The most promising of these, compound 10m , demonstrated significant anti-tumor activity against K562 cells with an IC50 value of 0.98 µM. nih.gov This highlights the power of virtual screening to identify novel and potent lead compounds from large chemical spaces.
Molecular docking, a key component of virtual screening, has also been utilized to understand the inhibitory mechanism of related benzothiazole derivatives. For instance, in a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives as urease inhibitors, molecular docking studies revealed that these compounds bind to the non-metallic active site of the urease enzyme. mdpi.comresearchgate.net This in silico analysis provided crucial insights into the structure-activity relationships, indicating that hydrogen bonding interactions are important for their inhibitory activity. mdpi.comresearchgate.net
The virtual screening process typically involves the following steps:
Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, often from crystallographic data.
Compound Library Preparation: Large databases of chemical compounds are prepared for docking.
Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein.
Scoring and Ranking: The docked poses are evaluated using a scoring function to estimate the binding affinity.
Hit Selection and Experimental Validation: The top-ranked compounds are selected for experimental testing to confirm their biological activity.
The following table summarizes the findings from a virtual screening study on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as BCR-ABL1 inhibitors.
| Compound | Structure | Target | Activity (IC50) |
| 10m | N-(2-acetamidobenzo[d]thiazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide | BCR-ABL1 | 0.98 µM |
| A8 | N-(benzo[d]thiazol-2-yl)acetamide derivative | BCR-ABL1 | 6.4 µM |
| A12 | N-(benzo[d]thiazol-2-yl)acetamide derivative | BCR-ABL1 | 10.7 µM |
This table presents a selection of compounds and their inhibitory activities as identified through virtual screening. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known three-dimensional structure of the target protein, ligand-based drug design methods become particularly valuable. Pharmacophore modeling is a powerful ligand-based approach that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
A pharmacophore model can be generated based on a set of active compounds, even without knowledge of the receptor structure. This model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries for novel compounds that match the pharmacophore and are therefore likely to be active.
While specific pharmacophore modeling studies focused solely on this compound are not extensively documented, the principles of this methodology have been applied to other benzothiazole derivatives for various therapeutic applications. For example, pharmacophore modeling has been employed in the design of anticonvulsant agents based on benzothiazole scaffolds. researchgate.net These studies help in identifying the key structural motifs required for biological activity.
The development of a pharmacophore model for this compound and its derivatives would typically involve:
Selection of a Training Set: A group of structurally diverse molecules with known biological activities against a specific target is chosen.
Conformational Analysis: The possible three-dimensional arrangements of the molecules in the training set are generated.
Pharmacophore Feature Identification: Common chemical features among the active molecules are identified.
Pharmacophore Model Generation and Validation: A 3D model representing the spatial arrangement of these features is created and validated using a test set of molecules with known activities.
Database Screening: The validated pharmacophore model is used to search for new molecules in chemical databases.
The key pharmacophoric features that could be derived from the this compound scaffold include:
| Feature | Description |
| Hydrogen Bond Acceptor | The nitrogen atom in the thiazole (B1198619) ring and the oxygen atom of the methoxy and acetamide groups. |
| Hydrogen Bond Donor | The nitrogen atom of the acetamide group. |
| Aromatic Ring | The fused benzene (B151609) ring of the benzothiazole core. |
| Hydrophobic Group | The methyl group of the methoxy substituent. |
This pharmacophore model could then serve as a template for the design of new lead compounds with potentially enhanced activity and selectivity.
Future Perspectives and Emerging Research Directions for N 6 Methoxybenzo D Thiazol 2 Yl Acetamide
Identification of Novel Biological Targets and Therapeutic Applications
Research into N-(6-methoxybenzo[d]thiazol-2-yl)acetamide and its analogs has unveiled several potential biological targets, suggesting a broad spectrum of therapeutic applications. The exploration of these targets is a key area for future research.
Derivatives of the core N-(benzo[d]thiazol-2-yl)acetamide structure have demonstrated significant inhibitory activity against various enzymes and cellular pathways implicated in disease. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides displayed potent urease inhibition, with all tested compounds being more active than the standard inhibitor, thiourea (B124793) mdpi.comresearchgate.net. Molecular docking studies suggest these compounds bind to the non-metallic active site of the urease enzyme, indicating their potential for treating infections caused by urease-producing bacteria like Helicobacter pylori mdpi.comresearchgate.net.
In the realm of oncology, related benzothiazole (B30560) structures have shown promise. A compound with a 6-acetamide group, closely related to the subject of this article, was identified as a potent inhibitor of oxidoreductase NQO2 (IC₅₀ of 31 nM), a target for inflammation and cancer nih.gov. Furthermore, structure-based virtual screening has led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel inhibitors of BCR-ABL1 kinase, a critical driver of chronic myeloid leukemia (CML) nih.govnih.govmdpi.com. Another study highlighted a different class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives that are effective against both sensitive and resistant cancer cell lines by inducing both apoptosis and autophagy researchgate.net.
The antimicrobial potential of this chemical family is also a significant area of investigation. A derivative, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, exhibited good antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with DNA gyrase being a probable target nih.gov. Additionally, some N-(benzo[d]thiazol-2-yl)acetamide compounds have shown potential as analgesic agents researchgate.net.
These findings indicate that this compound could be a versatile scaffold for developing drugs targeting a range of diseases. Future research should focus on validating these targets and exploring new ones to fully understand the compound's therapeutic potential.
Table 1: Potential Biological Targets and Therapeutic Applications of this compound and Related Analogs
| Biological Target | Related Compound Class | Potential Therapeutic Application |
| Urease | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Anti-bacterial (e.g., H. pylori infections) |
| BCR-ABL1 Kinase | N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | Anti-cancer (Chronic Myeloid Leukemia) |
| Oxidoreductase NQO2 | 6-acetamide-2-(aryl)benzo[d]thiazole | Anti-inflammatory, Anti-cancer |
| DNA Gyrase | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridinylamino)acetamide | Anti-bacterial |
| Pain Pathways | N-(benzo[d]thiazol-2-yl)acetamide derivatives | Analgesic |
Development of More Efficient and Selective Synthetic Methodologies
The advancement of this compound as a drug candidate is contingent upon the development of efficient, scalable, and selective synthetic methods. Current research has established several routes for the synthesis of the benzothiazole core and its acetamide (B32628) derivatives.
One prominent method involves the Pd(0)-catalyzed Suzuki cross-coupling reaction to produce N-(6-arylbenzo[d]thiazol-2-yl)acetamides mdpi.comresearchgate.net. This approach allows for the introduction of various aryl groups at the 6-position of the benzothiazole ring, offering a pathway to a diverse library of compounds. Optimization of reaction conditions, including solvents and catalysts, has shown that 1,4-dioxane (B91453) is a highly effective solvent for this transformation mdpi.com. A simpler and more direct method for synthesizing N-(benzo[d]thiazol-2-yl) acetamides involves refluxing the corresponding 2-aminobenzothiazole (B30445) with acetic acid researchgate.net. This method circumvents the need for moisture-sensitive and highly reactive acetylating agents like acetyl chloride or acetic anhydride (B1165640) researchgate.net.
More complex derivatives have been synthesized through multi-step sequences. For example, a series of antimicrobial compounds were prepared by first reacting a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by a subsequent reaction with various amines nih.gov. Other established methods include the Betti reaction and synthesis from 2-aminobenzothiazole and various benzoyl chlorides mdpi.comnih.gov.
Future research should aim to refine these methods to improve yields, reduce reaction times, and enhance selectivity. The development of green chemistry approaches, minimizing the use of hazardous reagents and solvents, will also be crucial for sustainable large-scale production. Exploring novel catalytic systems and flow chemistry techniques could lead to more efficient and automated synthetic processes for this compound and its analogs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design nih.gov. These computational tools can process vast amounts of data to identify patterns, predict biological activity, and generate novel molecular structures, thereby accelerating the development of new drugs nih.govinfontd.org.
For this compound, AI and ML can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where these techniques can be impactful. By building models based on existing experimental data for related benzothiazole derivatives, it is possible to predict the biological activities of novel, unsynthesized compounds. This approach has been successfully used to guide the rational design of 2-aminothiazole sulfonamide derivatives as potential antioxidants excli.denih.gov. Such models can help prioritize which analogs of this compound to synthesize, saving time and resources.
Furthermore, generative AI models can be employed to design new benzothiazole derivatives with desired pharmacological properties. These models can learn the underlying chemical patterns of known active compounds and generate novel structures that are likely to be active against a specific biological target. ML algorithms can also be used to screen large virtual libraries of compounds to identify potential hits, which can then be synthesized and tested experimentally. The application of these in silico tools will undoubtedly accelerate the discovery and optimization of lead compounds based on the this compound scaffold.
Exploration of Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. This approach has been instrumental in the development of many successful drugs and holds significant promise for this compound.
The foundation of SBDD lies in understanding the precise interactions between a ligand and its target protein at the atomic level. X-ray crystallography provides critical insights into the solid-state conformation of molecules. The crystal structure of a closely related compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, has been determined, revealing an almost planar geometry for the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety and detailing the intermolecular hydrogen bonds that govern its crystal packing nih.gov. This structural data is invaluable for validating computational models and serving as a starting point for designing new analogs with improved binding affinity.
Molecular docking and molecular dynamics simulations are key computational tools in SBDD. These methods have already been applied to benzothiazole derivatives to elucidate their binding modes. For example, docking studies were used to understand how N-(6-arylbenzo[d]thiazol-2-yl)acetamides bind to the active site of urease mdpi.comresearchgate.net. Similarly, structure-based virtual screening and molecular dynamics simulations were employed to identify novel benzothiazole-based inhibitors of BCR-ABL1 kinase nih.govnih.gov. Computational modeling also helped to rationalize the high potency of a 6-acetamide benzothiazole derivative as an NQO2 inhibitor by showing its shape complementarity and polar interactions within the enzyme's active site nih.gov.
Future research should focus on obtaining co-crystal structures of this compound or its potent analogs with their biological targets. Such structural information would provide a definitive blueprint for optimizing ligand-target interactions, leading to the design of next-generation inhibitors with enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
